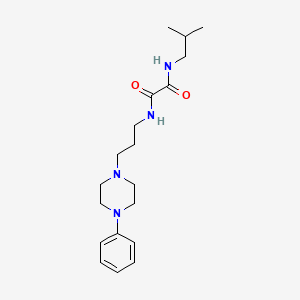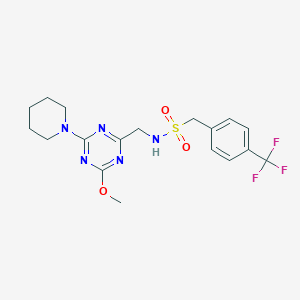
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would provide an overview of the compound, including its common names, its uses, and any important features of its structure.
Synthesis Analysis
This would detail how the compound is made, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would describe the shape and size of the molecule, the types of bonds it contains, and any interesting features of its structure.Chemical Reactions Analysis
This would list the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would provide data on the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, derivatives of this compound are explored for their potential as receptor antagonists. For example, piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists, showcasing IC50 values ranging from 12-580nM, indicating their potential efficacy in modulating serotonin receptors, which could have implications in treating various neurological and psychiatric disorders (Yoon et al., 2008). Similarly, (piperazin-1-yl-phenyl)-arylsulfonamides were identified to exhibit high affinities for both 5-HT2C and 5-HT6 receptors, indicating their potential as atypical antipsychotic agents (Park et al., 2010).
Polymorphism in Pharmaceutical Compounds
Research on ASP3026, a compound with a structure closely related to the chemical , has led to the identification of various polymorphs, highlighting the importance of controlling polymorphism in pharmaceutical development. This control is crucial for ensuring consistency and efficacy in drug formulations. Studies have elucidated the conditions favoring the formation of specific polymorphs, contributing to the optimization of manufacturing processes for pharmaceutical compounds (Takeguchi et al., 2015).
Material Science
In material science, sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, aiming to improve water flux and dye treatment efficiency. These membranes demonstrate the role of sulfonated compounds in enhancing the hydrophilicity and performance of filtration materials, which is critical in environmental and industrial applications (Liu et al., 2012).
Safety And Hazards
This would detail any risks associated with handling or using the compound, including its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would discuss potential areas for future research, such as new uses for the compound, ways to improve its synthesis, or methods to mitigate its hazards.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O3S/c1-29-17-24-15(23-16(25-17)26-9-3-2-4-10-26)11-22-30(27,28)12-13-5-7-14(8-6-13)18(19,20)21/h5-8,22H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWOJVRUEUDELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

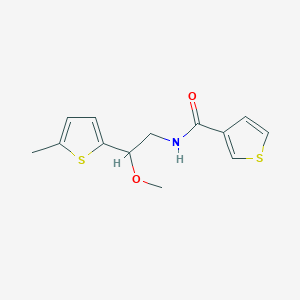
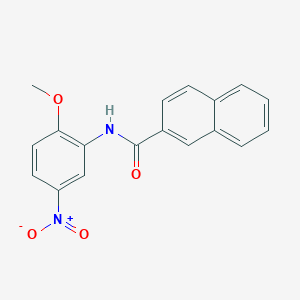
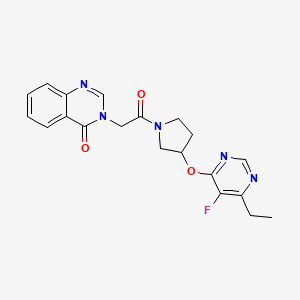
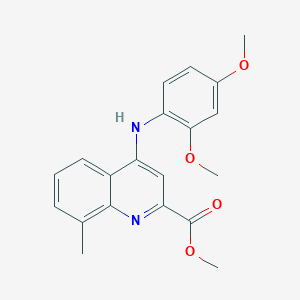
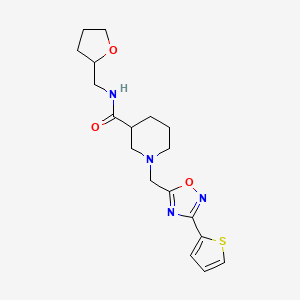
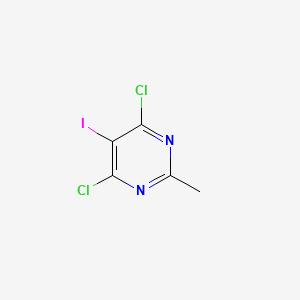
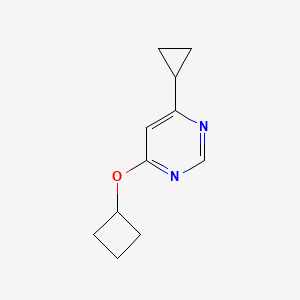
![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
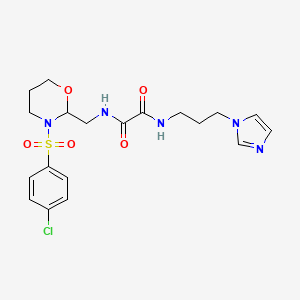
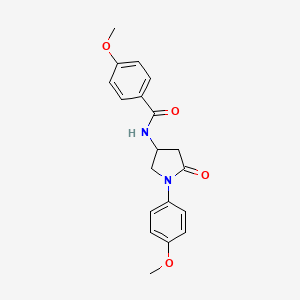
![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one](/img/structure/B2997425.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)
